ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl carbamate group attached to a xanthene core, which is further substituted with a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of 4-methylxanthone with ethyl isocyanate. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted xanthene derivatives.
Scientific Research Applications
Ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate can be compared with other xanthene derivatives such as:
- Ethyl N-(9H-xanthen-9-yl)carbamate
- Methyl 9H-xanthen-9-ylcarbamate
- 4-Methoxy-9H-xanthen-9-one
Uniqueness
The presence of the methyl group at the 4-position of the xanthene core in this compound distinguishes it from other similar compounds. This substitution can influence the compound’s chemical reactivity and biological activity, making it unique in its applications and effects.
Properties
CAS No. |
6325-74-2 |
---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C17H17NO3/c1-3-20-17(19)18-15-12-8-4-5-10-14(12)21-16-11(2)7-6-9-13(15)16/h4-10,15H,3H2,1-2H3,(H,18,19) |
InChI Key |
UMMIONCOPKEPGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.